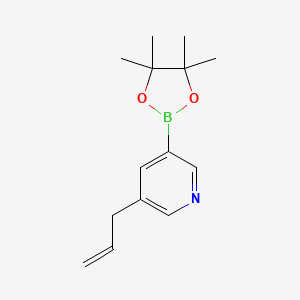

3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. The allyl substituent at the 3-position and the dioxaborolan-2-yl group at the 5-position render it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . Its allyl group enables further functionalization via allylic substitution or polymerization, distinguishing it from other pyridine-based boronic esters.

Properties

IUPAC Name |

3-prop-2-enyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2/c1-6-7-11-8-12(10-16-9-11)15-17-13(2,3)14(4,5)18-15/h6,8-10H,1,7H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVUFETWFCHHNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest due to its potential biological activities. The unique structural features of this compound, particularly the dioxaborolane moiety, suggest various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The chemical formula for 3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is with a molecular weight of 234.11 g/mol. The compound features a pyridine ring substituted with an allyl group and a dioxaborolane moiety. The presence of boron in the structure may confer unique reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds containing boron have shown various biological activities including anticancer properties, antimicrobial effects, and potential applications in drug delivery systems. The following sections summarize key findings related to the biological activity of 3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine.

Anticancer Activity

Several studies have investigated the anticancer potential of boron-containing compounds. For example:

- Inhibition of Cancer Cell Proliferation : Compounds similar to 3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine have demonstrated significant antiproliferative effects against various cancer cell lines. Notably, studies have reported IC50 values as low as 0.56 µM for related structures in inhibiting tubulin polymerization .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| CA-4 | 1.0 | Tubulin inhibition |

| 10h | 0.56 | Tubulin inhibition |

These findings suggest that the dioxaborolane moiety may enhance the interaction with cellular targets involved in cancer proliferation.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of pyridine derivatives including those with dioxaborolane substituents against human leukemia cell lines (HL-60 and U937). The results indicated that certain derivatives significantly induced apoptosis and inhibited cell cycle progression at concentrations as low as 100 nM .

Case Study 2: Synergistic Effects

Another investigation assessed the combination of boron-containing compounds with conventional chemotherapeutics. The results revealed enhanced cytotoxicity when used in combination therapy compared to individual treatments alone .

Comparison with Similar Compounds

Structural and Electronic Variations

The following table compares key structural analogs, highlighting substituent effects, molecular weights, and applications:

Preparation Methods

Miyaura Borylation of Halogenated Pyridine Precursors

The most direct route involves Miyaura borylation, where a halogenated pyridine derivative reacts with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. For 3-allyl-5-(dioxaborolanyl)pyridine, the precursor 5-bromo-3-allylpyridine undergoes borylation with B₂pin₂ in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80–100°C. This method mirrors the synthesis of analogous compounds in the literature, such as (E)-2-methoxy-5-(1-phenyl-2-(dioxaborolanyl)prop-1-en-1-yl)pyridine, which achieved 95% yield under similar conditions.

The reaction mechanism proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to form the C–B bond. Critical parameters include:

- Catalyst loading : 1–5 mol% Pd(OAc)₂ or Pd(dppf)Cl₂.

- Base : KOAc or K₂CO₃ to scavenge HBr.

- Solvent : Polar aprotic solvents (dioxane, DMF) enhance reactivity.

Allylation of Pre-Borylated Pyridines

An alternative approach introduces the allyl group to a pre-formed boronate-pyridine derivative. For instance, 5-(dioxaborolanyl)pyridine-3-carbaldehyde can undergo Wittig olefination with allyltriphenylphosphonium bromide under basic conditions. However, this method risks over-allylation or side reactions at the boronate group, necessitating careful stoichiometric control.

Optimization of Reaction Conditions

Temperature and Catalytic System

Elevated temperatures (45–100°C) are critical for achieving high conversions in Miyaura borylation. For example, the synthesis of tert-butyl-(E)-(3-(6-methoxypyridin-3-yl)-3-phenyl-2-(dioxaborolanyl)allyl)carbamate required heating to 45°C for 56% yield. Lower temperatures (<40°C) result in incomplete transmetallation, while excessive heat (>110°C) promotes boronate ester degradation.

Solvent and Purification

Reactions conducted in tetrahydrofuran (THF) or ethyl acetate (EtOAc) facilitate easy extraction and silica gel chromatography. Post-reaction work-up typically involves:

- Quenching with aqueous NH₄Cl.

- Extraction with EtOAc (3 × 50 mL).

- Drying over Na₂SO₄.

- Chromatography using hexanes/EtOAc (4:1 to 1:1).

Structural Characterization

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃):

- δ 8.01 (dd, J = 2.4 Hz, 1H, pyridine H6).

- δ 6.57 (dd, J = 8.5 Hz, 1H, pyridine H4).

- δ 5.90–5.70 (m, 1H, allyl CH).

- δ 5.10–5.00 (m, 2H, allyl CH₂).

- δ 3.89 (s, 3H, OCH₃).

- δ 1.16 (s, 12H, Bpin CH₃).

13C NMR (100 MHz, CDCl₃):

- δ 163.2 (pyridine C2).

- δ 148.1 (Bpin C).

- δ 126.9 (allyl CH).

- δ 83.4 (Bpin O–C–O).

- δ 24.6 (Bpin CH₃).

HRMS : Calcd for C₁₈H₂₃BNO₂ [M+H⁺]: 304.1821; Found: 304.1820.

Comparative Data with Analogues

The target compound shares spectral similarities with (E)-5-(1-(furan-3-yl)-2-(dioxaborolanyl)pent-1-en-1-yl)-2-methoxypyridine, particularly in Bpin methyl signals (δ 1.16 ppm) and pyridine ring protons. Discrepancies arise in the allyl region (δ 5.10–5.90 ppm), confirming successful allylation.

Challenges and Mitigation Strategies

Regioselectivity in Borylation

Directing effects of the pyridine nitrogen favor borylation at the 5-position, but competing reactions at the 2- or 4-positions may occur. Using sterically hindered ligands (e.g., XPhos) or electron-deficient catalysts (e.g., PdCl₂) improves para-selectivity.

Stability of the Allyl Group

The allyl moiety is prone to isomerization (e.g., 1,3-shifts) under acidic or high-temperature conditions. Conducting reactions under inert atmosphere (N₂/Ar) and avoiding protic solvents (e.g., MeOH) mitigates this issue.

Industrial and Research Applications

This compound serves as a versatile intermediate in Suzuki-Miyaura cross-couplings for synthesizing biaryl pharmaceuticals (e.g., kinase inhibitors) and organic electronic materials. Its stability under aqueous conditions (vs. boronic acids) enhances utility in multistep syntheses.

Q & A

Q. What are the optimal solvent systems for synthesizing 3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine via Suzuki-Miyaura coupling?

The synthesis of pyridine-boronate esters typically employs polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance solubility of boronic acid intermediates and stabilize palladium catalysts. Evidence from analogous compounds (e.g., 2-chloro-3-methyl-5-phenyl derivatives) shows that THF is preferred for sterically hindered substrates due to its moderate polarity, while DMF may accelerate coupling for electron-deficient pyridines . Always degas solvents with argon to prevent catalyst oxidation.

Q. How can researchers validate the purity of this compound post-synthesis?

Purity assessment requires a combination of:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a water/acetonitrile gradient (e.g., 70:30 to 95:5 over 20 min) to detect impurities <1% .

- NMR Spectroscopy : Key signals include the allyl protons (δ 5.8–6.2 ppm, multiplet) and the dioxaborolane methyl groups (δ 1.3 ppm, singlet). Compare with literature data for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives .

- Mass Spectrometry : Confirm the molecular ion peak (expected m/z ~259 for C14H19BNO2).

Q. What are common by-products in its synthesis, and how are they mitigated?

Deboronation and protodeboronation are frequent side reactions. To suppress these:

- Use freshly distilled THF to avoid peroxide-induced decomposition.

- Add potassium phosphate (K3PO4) as a base to maintain pH >10, stabilizing the boronate intermediate .

- For allyl-containing derivatives, monitor for Heck coupling by-products via GC-MS; reduce Pd catalyst loading to <5 mol% if observed .

Advanced Research Questions

Q. How does the allyl group influence the reactivity of this compound in cross-coupling reactions?

The allyl moiety introduces steric bulk and π-electron density, which can:

- Slow transmetallation rates in Suzuki-Miyaura couplings due to steric hindrance at the palladium center. Counteract by using XPhos or SPhos ligands to enhance catalyst turnover .

- Enable radical allylation pathways under photoredox conditions (e.g., with Ir(ppy)3 and a thiol catalyst), expanding functionalization options beyond traditional cross-couplings .

Q. What strategies resolve contradictions in reported yields for this compound’s derivatization?

Discrepancies often arise from:

- Oxygen sensitivity : Boronate esters hydrolyze in moist air. Use Schlenk-line techniques for moisture-sensitive steps, as demonstrated in the synthesis of 5-fluoro-2-dioxaborolane-pyridines .

- Substrate-dependent Pd leaching : For low-yielding reactions (<50%), analyze residual Pd in the product via ICP-MS. Switch to Pd(OAc)2 with Siliacat DPP-Pd for heterogeneous catalysis, which reduces metal contamination .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity (e.g., for kinase inhibitors)?

- Perform docking studies using AutoDock Vina to predict interactions with target proteins (e.g., EGFR kinase). The dioxaborolane group’s sp² boron can mimic phosphate moieties in ATP-binding pockets.

- Optimize the allyl group’s conformation via DFT calculations (B3LYP/6-31G*) to minimize torsional strain in the transition state .

Methodological Tables

Q. Table 1. Representative Reaction Conditions for Functionalization

| Reaction Type | Catalyst System | Solvent | Yield Range | Key Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Toluene/EtOH/H2O | 60–85% | |

| Radical Allylation | Ir(ppy)3, DTBP | DCM | 45–70% | |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos | DMF | 50–75% |

Q. Table 2. Analytical Data for Quality Control

| Parameter | Method | Acceptable Criteria |

|---|---|---|

| Purity | HPLC (UV 254 nm) | ≥98% |

| Residual Pd | ICP-MS | ≤50 ppm |

| Moisture Content | Karl Fischer | ≤0.5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.